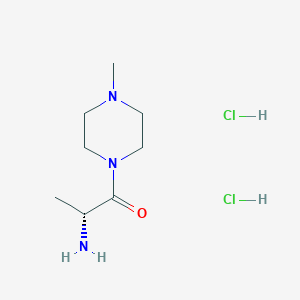

4-Methyl-1-(D-alanyl)-piperazine 2HCl

Description

Properties

IUPAC Name |

(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-7(9)8(12)11-5-3-10(2)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWJCMWMJVOJAS-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCN(CC1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Synthetic Methodologies for 4 Methyl 1 D Alanyl Piperazine 2hcl

Advanced Retrosynthetic Analysis of the 4-Methyl-1-(D-alanyl)-piperazine 2HCl Structure

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. By disconnecting key bonds, potential synthetic pathways can be identified. The retrosynthetic analysis of this compound reveals several strategic disconnections.

The primary disconnection is the amide bond linking the D-alanyl moiety to the piperazine (B1678402) ring. This leads to two key precursors: a protected D-alanine derivative and 1-methylpiperazine. This disconnection is strategically sound as amide bond formation is a well-established and high-yielding reaction in organic chemistry.

Further disconnection of 1-methylpiperazine can be envisioned through the C-N bonds within the piperazine ring, leading back to simpler acyclic diamine precursors. However, a more practical approach often involves the functionalization of a pre-existing piperazine ring. The retrosynthesis of the D-alanine precursor involves disconnecting the chiral center, which highlights the critical need for an enantioselective synthesis to obtain the desired D-configuration.

| Target Molecule | Key Disconnections | Precursors |

| This compound | Amide bond | Protected D-alanine, 1-Methylpiperazine |

| 1-Methylpiperazine | C-N bond (ring) | Acyclic diamines |

| Protected D-alanine | Cα-N bond, Cα-C(O) bond | Simpler chiral building blocks or prochiral starting materials |

Enantioselective Synthesis of the D-Alanyl Moiety and Chiral Precursors

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Therefore, the enantioselective synthesis of the D-alanyl moiety is of paramount importance for the synthesis of this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of α-amino acids. In this approach, the chiral auxiliary is first acylated with a propionyl group. Subsequent diastereoselective electrophilic azidation of the resulting chiral imide enolate, followed by reduction of the azide (B81097) and cleavage of the auxiliary, affords the desired D-alanine derivative with high enantiomeric excess.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral enamide precursor is a powerful method for the synthesis of chiral amino acids. Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands have demonstrated high enantioselectivity in the synthesis of D-alanine precursors.

| Method | Key Features | Typical Reagents/Catalysts |

| Chiral Auxiliary (Evans) | High diastereoselectivity, reliable, well-established | Evans oxazolidinone, propionyl chloride, electrophilic azidating agent (e.g., trisyl azide) |

| Asymmetric Catalysis | High atom economy, catalytic amount of chiral source | Rhodium or Ruthenium precursors, chiral phosphine ligands (e.g., BINAP, DuPhos) |

Beyond the initial creation of the chiral center, maintaining stereochemical integrity throughout the synthetic sequence is crucial. Diastereoselective transformations are often employed to control the relative stereochemistry of multiple chiral centers. While 4-Methyl-1-(D-alanyl)-piperazine has only one stereocenter, the principles of diastereoselective reactions are fundamental to modern asymmetric synthesis. For instance, in the synthesis of more complex drug molecules, the diastereoselective alkylation or protonation of chiral enolates derived from amino acids can be used to generate non-proteinogenic amino acids with high stereocontrol. researchgate.net

The use of enzymatic transformations is another powerful tool for achieving high stereochemical control. For example, D-amino acid transaminases can catalyze the stereoselective amination of α-keto acids to produce D-amino acids with excellent enantiopurity. nih.gov This biocatalytic approach offers mild reaction conditions and high selectivity, making it an attractive alternative to traditional chemical methods.

Construction of the Piperazine Ring and its Functionalization

The piperazine ring is a common scaffold in medicinal chemistry, and its synthesis and functionalization are well-documented. mdpi.comencyclopedia.pubresearchgate.net

The introduction of the D-alanyl group onto the piperazine ring is typically achieved through an amidation reaction. This involves the coupling of a suitably protected D-alanine derivative with 1-methylpiperazine. Common coupling reagents used for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid of the D-alanine derivative, facilitating nucleophilic attack by the secondary amine of 1-methylpiperazine. Alternatively, the D-alanine can be converted to an acid chloride, which then reacts directly with 1-methylpiperazine.

Enzymatic methods for N-amidation are also emerging. For instance, lipases and carboxylic acid reductases have shown potential in catalyzing the formation of amide bonds with heterocyclic amines like piperazine under mild conditions. nih.gov

The regioselective methylation of piperazine is a critical step in the synthesis of the 1-methylpiperazine precursor. Direct methylation of piperazine can lead to a mixture of mono- and di-methylated products. To achieve selective mono-methylation, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen can then be methylated, for example, using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide. Subsequent deprotection of the Boc group yields the desired 1-methylpiperazine.

Another strategy for the synthesis of 1-methylpiperazine involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. Furthermore, transmethylation reactions, where a methyl group is transferred from 1,4-dimethylpiperazine to another amine in the presence of a catalyst, have also been reported. google.com

| Reaction | Reagents/Conditions | Key Considerations |

| N-Amidation | DCC/HOBt, EDC/HOBt, or Acid Chloride | Protection of the D-alanine amino group is necessary. |

| Regioselective N-Methylation | 1. Boc-protection of piperazine 2. Methylation (e.g., Eschweiler-Clarke) 3. Deprotection | Control of stoichiometry to avoid di-methylation. |

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound is crucial for maximizing product yield, ensuring high chemical and chiral purity, and developing a scalable and cost-effective process. Key parameters that are systematically varied and monitored include the choice of reagents, solvent, temperature, and reaction time.

Key Optimization Parameters:

Coupling Reagent and Additives: The choice of coupling reagent (e.g., HATU vs. DIC/HOBt) can significantly impact reaction speed and the degree of epimerization. mdpi.com For instance, while HATU is highly efficient, its cost may be a factor in large-scale synthesis, prompting evaluation of alternatives. peptidescientific.com The stoichiometry of the coupling reagent and additives is fine-tuned to ensure complete activation of the carboxylic acid without generating excessive byproducts.

Solvent Selection: The solvent must be able to dissolve all reactants and reagents. unibo.it Common solvents for peptide coupling include DMF, DCM, and acetonitrile. The polarity of the solvent can influence reaction rates and the solubility of byproducts.

Base Selection and Stoichiometry: In reactions using phosphonium or uronium reagents, a tertiary amine base like DIPEA is required. bachem.com The amount of base must be carefully controlled; excess base can increase the risk of racemization of the D-alanine stereocenter. bachem.com Weaker bases may be employed if racemization is a significant concern. bachem.com

Temperature and Reaction Time: Most peptide couplings are performed at room temperature or below (e.g., 0 °C) to minimize side reactions, especially epimerization. mdpi.com The reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time, ensuring the reaction goes to completion without allowing for significant product degradation or side product formation. thermofisher.com

Workup and Purification: Process efficiency also depends on the ease of purification. A well-optimized reaction will minimize the formation of closely related impurities, simplifying the isolation of the final product. For instance, using DIC instead of DCC avoids filtration of the insoluble DCU byproduct. peptidescientific.com Purification is typically achieved through techniques such as crystallization, extraction, or column chromatography.

Interactive Table: Parameters for Reaction Optimization

| Parameter | Objective | Common Choices/Conditions | Potential Issues |

| Coupling Reagent | Maximize yield, minimize racemization | HATU, HBTU, PyBOP, DIC | Cost, byproduct formation, side reactions (guanidinylation). peptide.com |

| Solvent | Ensure solubility of all components | DMF, DCM, NMP, Acetonitrile | Poor solubility can stall the reaction; solvent may participate in side reactions. |

| Base | Activate coupling reagent, neutralize salts | DIPEA, NMM, sym-collidine | Excess base can cause epimerization. bachem.com |

| Temperature | Minimize side reactions | 0 °C to Room Temperature | Low temperatures can slow the reaction rate significantly. |

| Reaction Time | Drive reaction to completion | Monitored by HPLC/TLC (typically 1-12 hours) | Insufficient time leads to low yield; excessive time can lead to side reactions or product degradation. thermofisher.com |

Green Chemistry Principles in the Synthesis of Piperazine-Alanine Conjugates

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in pharmaceutical synthesis. unibo.itresearchgate.netresearchgate.net The synthesis of piperazine-alanine conjugates can be made more environmentally benign by focusing on several key areas.

Use of Greener Solvents: Traditional peptide synthesis often relies on hazardous solvents like DMF and DCM. researchgate.net Green chemistry encourages the substitution of these with more sustainable alternatives. Research is ongoing to find greener solvents that maintain high solubility for reactants and are readily recyclable.

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all starting material atoms into the final product. The choice of coupling and deprotection reagents directly impacts atom economy. For example, catalytic methods are inherently greener than stoichiometric reagents.

Energy Efficiency: Alternative energy sources can reduce the environmental footprint of the synthesis. Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and purities while consuming less energy than conventional heating methods. researchgate.netresearchgate.net

Advanced Catalytic Methods: Photoredox catalysis represents a modern, green approach to chemical synthesis. mdpi.com By using visible light to drive reactions, often with organic photocatalysts instead of expensive and toxic heavy metals, these methods can offer milder and more sustainable reaction pathways. mdpi.com Such techniques are being explored for various C-N bond formations and could be adapted for piperazine conjugations. mdpi.comorganic-chemistry.org

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactions offers numerous advantages in safety, efficiency, and scalability. mdpi.com Flow chemistry can provide better control over reaction parameters like temperature and mixing, often leading to higher yields and purities while minimizing waste and handling of hazardous intermediates. mdpi.com

By integrating these principles, the synthesis of this compound can be aligned with modern standards of sustainable and efficient chemical production.

Comprehensive Spectroscopic and Chromatographic Characterization of 4 Methyl 1 D Alanyl Piperazine 2hcl

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the precise molecular mass and to study the fragmentation pathways of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. Analysis via electrospray ionization (ESI) in positive ion mode provided the exact mass of the protonated molecule [M+H]⁺.

The elemental composition was confirmed by comparing the measured mass to the theoretical mass, with the resulting mass error falling within a narrow tolerance (typically < 5 ppm). Tandem mass spectrometry (MS/MS) experiments were performed to elucidate the fragmentation pattern. The primary fragmentation is observed at the amide bond, which is a characteristic cleavage for N-acyl piperazine (B1678402) derivatives. Other significant fragments arise from the piperazine ring itself. A study on a similar 4-methyl-piperazine compound identified metabolites resulting from desmethylation and ring-opened oxidation, indicating likely fragmentation sites around the piperazine ring under ionization. nih.gov

Table 1: Key HRMS Data for 4-Methyl-1-(D-alanyl)-piperazine

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₈H₁₇N₃O |

| Theoretical Mass [M+H]⁺ | 172.1444 Da |

| Primary Fragmentation | Cleavage of the alanyl-piperazine amide bond |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Multi-dimensional NMR spectroscopy served as the primary tool for the complete structural assignment and conformational analysis of the molecule in solution.

¹H NMR, ¹³C NMR, and Heteronuclear Correlation Spectroscopies

The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum identifies all unique carbon environments. Chemical shifts for related piperazine and piperidine structures show that protons on carbons adjacent to a nitrogen atom typically resonate between 2.5 and 3.1 ppm. chemicalbook.com The combination of these one-dimensional techniques with two-dimensional correlation spectroscopies, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the unambiguous assignment of all proton and carbon signals.

The HSQC spectrum correlates directly bonded proton-carbon pairs, while the HMBC spectrum reveals longer-range (2-3 bond) correlations, which is essential for connecting the D-alanine moiety to the 4-methyl-piperazine ring. For instance, HMBC correlations are expected from the alanine (B10760859) α-proton to the amide carbonyl carbon and from the piperazine protons adjacent to the amide nitrogen to the same carbonyl carbon.

Table 2: Expected NMR Chemical Shift Assignments for 4-Methyl-1-(D-alanyl)-piperazine in D₂O

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Alanine - C=O | - | ~175 |

| Alanine - α-CH | ~4.0 (quartet) | ~50 |

| Alanine - β-CH₃ | ~1.5 (doublet) | ~17 |

| Piperazine - CH₂ (positions 2,6) | ~3.8 (multiplet) | ~45 |

| Piperazine - CH₂ (positions 3,5) | ~2.8 (multiplet) | ~53 |

NOESY/ROESY for Proximity Information and Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlation data, which is crucial for determining the three-dimensional structure and confirming the stereochemistry of the molecule.

These experiments can reveal the spatial proximity between the protons of the D-alanine substituent and the protons on the piperazine ring. This information helps to define the preferred conformation of the molecule in solution. Specifically, correlations between the alanine α-proton and the axial or equatorial protons at the 2 and 6 positions of the piperazine ring can establish the orientation of the side chain relative to the ring.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not publicly available, analysis of related piperazine derivatives confirms that the piperazine ring overwhelmingly adopts a stable chair conformation. researchgate.netwikipedia.org

In the solid state of this compound, the chair conformation would be expected to be the most energetically favorable. The D-alanyl group would occupy an equatorial position to minimize steric hindrance. The presence of the dihydrochloride (B599025) salt would lead to an extensive network of hydrogen bonds involving the protonated piperazine nitrogens, the amide group, and the chloride counter-ions, defining the crystal packing arrangement.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds. To confirm the stereochemical identity and quantify the enantiomeric excess (e.e.) of the D-alanyl stereocenter, a validated chiral HPLC method was employed.

The method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based columns, such as Chiralpak®, are commonly used for this type of separation. nih.govwiley-vch.de The separation allows for the detection and quantification of the corresponding L-alanine diastereomer, ensuring the high enantiomeric purity of the target compound.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, was used to identify the functional groups present in the molecule. These techniques are complementary and provide a comprehensive vibrational profile. Theoretical studies on similar piperazine derivatives aid in the assignment of specific vibrational modes. semanticscholar.orgmuni.czdergipark.org.tr

The spectra are dominated by characteristic bands corresponding to the amide group (Amide I C=O stretch and Amide II N-H bend), aliphatic C-H stretching and bending vibrations from the alanine and piperazine moieties, and C-N stretching vibrations. The presence of the hydrochloride salt is confirmed by broad absorptions in the FT-IR spectrum corresponding to N-H⁺ stretching. FT-IR and Raman spectroscopy are also highly sensitive to the solid-state form of the material, making them excellent tools for studying polymorphism by detecting shifts in peak positions and shapes that correspond to different crystal packing arrangements.

Table 4: Key Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H Stretch (Amide) |

| 3000-2800 | C-H Stretch (Aliphatic) |

| ~2700-2400 | N-H⁺ Stretch (from HCl salt) |

| ~1670 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Methyl-1-(D-alanyl)-piperazine |

| D-alanine |

| L-alanine |

| 4-methyl-piperazine |

Chemical Reactivity and Derivatization Strategies for 4 Methyl 1 D Alanyl Piperazine 2hcl

Site-Selective Functional Group Transformations on the Piperazine (B1678402) Core

The piperazine ring is a common motif in pharmacologically active molecules, and methods for its functionalization are well-established. nih.govresearchgate.net For 4-Methyl-1-(D-alanyl)-piperazine, transformations can be targeted to the carbon atoms of the heterocyclic ring.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring, particularly those alpha to the nitrogen atoms, offers an efficient route to introduce new substituents. Recent advances in photoredox catalysis have enabled the C-H alkylation and arylation of piperazines. mdpi.com In a typical mechanism, a photocatalyst oxidizes the piperazine nitrogen to form an amine radical cation. Subsequent deprotonation at an adjacent C-H bond generates an α-aminyl radical, which can then couple with a variety of radical acceptors. mdpi.com For the title compound, the position of functionalization (alpha to the tertiary amine vs. alpha to the amide) could be influenced by the choice of catalyst and the electronic properties of the specific C-H bonds. mdpi.comnih.gov

Another strategy involves directed lithiation. Using a directing group, such as N-Boc, it is possible to achieve α-lithiation of the piperazine ring followed by reaction with an electrophile. mdpi.com While the title compound lacks an N-Boc group, similar principles of directed metalation could potentially be adapted.

The table below summarizes potential C-H functionalization reactions applicable to the piperazine core.

| Reaction Type | Catalyst/Reagent | Potential Product | Reference |

| Photoredox C-H Alkylation | Iridium or Organic Photocatalyst + Alkyl Radical Precursor | α-Alkylated Piperazine Derivative | mdpi.com |

| Photoredox C-H Arylation | Iridium Photocatalyst + Aryl Halide | α-Aryl Piperazine Derivative | mdpi.com |

| Directed Lithiation | s-BuLi/TMEDA + Electrophile (e.g., R-X) | α-Substituted Piperazine Derivative | mdpi.com |

This table presents potential reactions based on methodologies developed for similar N-substituted piperazine scaffolds.

Modification of the D-Alanyl Moiety for Analog Synthesis

The D-alanyl group provides a key vector for structural diversification. Modifications can be envisioned at the alanine (B10760859) methyl group or by extending the peptide chain, although the latter is synthetically challenging as the N-terminus is incorporated into the amide bond with piperazine.

Side Chain Modification: The methyl group of the D-alanine is generally unreactive. However, radical-based reactions could potentially introduce functionality. A more common approach to analog synthesis would involve starting from a different D-amino acid in the initial synthesis with 4-methylpiperazine. For instance, using D-phenylalanine or D-valine would yield analogs with different side chains, allowing for the exploration of structure-activity relationships (SAR). The synthesis of various N-acyl piperazine derivatives is a common strategy in drug discovery. nih.govnih.gov

Enzymatic Modification: Enzymes that act on amino acid residues in peptides could potentially be used. For example, reductases that convert dehydroalanine (B155165) to D-alanine post-translationally have been identified. acs.org While this is more relevant to biosynthesis, it highlights the potential for enzymatic tools in modifying the D-alanyl moiety.

The synthesis of analogs by replacing the D-alanyl group is a primary strategy for diversification.

| Starting Amino Acid | Resulting Moiety | Potential Application | Reference |

| D-Phenylalanine | 1-(D-Phenylalanyl)-4-methylpiperazine | Introduce aromatic interactions | nih.gov |

| D-Valine | 1-(D-Valinyl)-4-methylpiperazine | Introduce steric bulk | nih.gov |

| D-Azidoalanine | 1-(D-Azidoalanyl)-4-methylpiperazine | Precursor for click chemistry | nih.gov |

| D-Propargylglycine | 1-(D-Propargylglycyl)-4-methylpiperazine | Precursor for click chemistry | nih.gov |

This table illustrates how changing the amino acid in the initial synthesis can produce a variety of analogs.

Halogenation, Oxidation, and Reduction Reactions of the Compound

The compound's reactivity towards common synthetic transformations like halogenation, oxidation, and reduction is dictated by its functional groups.

Halogenation: Halogenated piperazines are important synthetic intermediates. cymitquimica.com Direct halogenation of the piperazine ring can be challenging but may be achieved under specific conditions, potentially involving radical mechanisms or electrophilic attack on an activated ring. Alternatively, halogenated building blocks can be used in the synthesis. For example, synthesis starting with a halogenated D-alanine derivative would yield a halogenated product. mdpi.com

Oxidation: The 4-methylpiperazine moiety is susceptible to oxidation. The tertiary nitrogen atom can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. ambeed.com The C-H bonds adjacent to the nitrogen atoms are also prone to oxidation, which can lead to the formation of lactams. For instance, oxidation of N-benzylpiperazine with RuO₄ has been shown to yield various oxygenated derivatives, including amides from the oxidation of N-α-C-H bonds. researchgate.net Similar reactivity could be expected for 4-Methyl-1-(D-alanyl)-piperazine.

Reduction: The amide bond within the molecule is generally stable but can be reduced to the corresponding diamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the D-alanyl moiety into a 2-aminopropyl group, significantly altering the molecule's structure and properties.

| Reaction | Reagent | Major Product | Reference |

| N-Oxidation | m-CPBA or H₂O₂ | 4-Methyl-1-(D-alanyl)-piperazine-4-oxide | ambeed.com |

| C-H Oxidation | RuO₄ | Piperazinone/Lactam derivatives | researchgate.net |

| Amide Reduction | LiAlH₄ | 1-(2-Aminopropyl)-4-methylpiperazine | nih.gov |

Conjugation Chemistry and Advanced Chemical Probe Synthesis

The structure of 4-Methyl-1-(D-alanyl)-piperazine is well-suited for use as a scaffold in the synthesis of chemical probes. nih.gov Both the piperazine and D-alanine components can be leveraged for conjugation to reporter molecules like fluorophores, biotin, or for attachment to larger biomolecules. nih.govacs.org

Click Chemistry: A powerful strategy involves introducing a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the molecule. This can be achieved by synthesizing the parent compound with an appropriately functionalized amino acid, such as D-azidoalanine or D-propargylglycine (an alkyne-containing amino acid). nih.gov The resulting molecule can then be conjugated to a reporter group containing the complementary functionality via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

Bioconjugation Linkers: The piperazine moiety itself can act as a linker to improve the physicochemical properties, such as solubility and stability, of bioconjugates. researchgate.netacs.org For example, piperazine-based compounds have been designed with thiol-reactive groups (like maleimides) to enable covalent attachment to cysteine residues in proteins. acs.org One could functionalize the D-alanyl side chain to incorporate such a reactive group, transforming the entire molecule into a bifunctional linker.

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving 4-Methyl-1-(D-alanyl)-piperazine is key to controlling selectivity and optimizing conditions.

Acylation/Alkylation Selectivity: In the synthesis of the parent compound, the acylation of 4-methylpiperazine with an activated D-alanine derivative occurs selectively at the secondary amine. This is a general principle for unsymmetrical piperazines where the secondary amine is typically more nucleophilic and less sterically hindered than the tertiary amine. To achieve mono-functionalization on symmetrical piperazines, one nitrogen is often protected, for example by protonation in an acidic medium, to prevent di-substitution. muni.cz

C-H Functionalization Mechanism: As mentioned, photoredox-catalyzed C-H functionalization proceeds through radical intermediates. The reaction is initiated by a single electron transfer (SET) from the piperazine nitrogen to the photoexcited catalyst, forming an amine radical cation. mdpi.com A base then abstracts a proton from the carbon alpha to the charged nitrogen, yielding an α-amino radical. This nucleophilic radical adds to an acceptor, and a final SET step regenerates the catalyst and yields the product. The regioselectivity (which α-carbon reacts) is determined by the relative stability of the resulting radical and steric factors. mdpi.com

Oxidative Cyclization: In some cases, radical intermediates can undergo cyclization. For example, Mn(OAc)₃-mediated reactions of unsaturated acyl piperazine derivatives can lead to the formation of new heterocyclic rings through an oxidative radical cyclization mechanism. nih.gov This involves the formation of a radical on a side chain which then attacks another part of the molecule, demonstrating the complex reaction pathways accessible from piperazine-based starting materials.

Advanced Computational and Theoretical Studies on 4 Methyl 1 D Alanyl Piperazine 2hcl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 4-Methyl-1-(D-alanyl)-piperazine 2HCl, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

Detailed research findings from studies on analogous structures, such as small amino acids and piperazine (B1678402) derivatives, indicate that the electronic characteristics are crucial for reactivity and intermolecular interactions. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

In a hypothetical DFT study on this compound, the geometry of the molecule would first be optimized. Following this, calculations would be performed to determine various electronic descriptors. For instance, studies on similar piperazine derivatives have utilized the B3LYP functional with a 6-31G+(d, p) basis set to compute such parameters. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for this compound This table presents hypothetical data based on typical values for similar organic molecules as described in the literature. The values are for illustrative purposes.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.8 eV | Reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 3.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Represents the resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational landscape, flexibility, and interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in an aqueous solution. researchgate.net

The process involves placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. This generates a trajectory that reveals how the molecule moves, rotates, and changes its conformation. Studies on alanine (B10760859) dipeptide and various piperazine derivatives have successfully used MD simulations to explore their conformational preferences and the influence of the solvent on their structure. researchgate.netgithub.com

Key insights from MD simulations would include the identification of stable conformers, the dynamics of the piperazine ring (which can exist in chair, boat, or twist-boat conformations), and the orientation of the D-alanyl side chain. The presence of the two hydrochloride counter-ions would also be explicitly modeled to understand their association with the protonated amine groups of the piperazine ring.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation This table illustrates the type of data that could be generated from an MD simulation of this compound.

| Conformational Feature | Observation from Simulation | Implication |

| Piperazine Ring Conformation | Predominantly in the chair conformation (>95% of simulation time). | The chair form is the most stable, minimizing steric strain. |

| D-Alanyl Dihedral Angles (Φ, Ψ) | Shows preference for specific regions in the Ramachandran plot, indicating stable secondary structures. | The peptide backbone adopts preferred orientations influencing its interaction capabilities. |

| Solvation Shell | A well-defined hydration shell forms around the protonated amines and the carbonyl group. | Highlights the regions of the molecule that are most likely to interact with the aqueous environment. |

| Ion Pairing | Chloride ions remain in close proximity to the protonated piperazine nitrogens. | Demonstrates the electrostatic interactions that stabilize the salt form in solution. |

Docking and Molecular Recognition Studies with Theoretical Binding Partners (e.g., synthetic receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. youtube.com While often used to dock small molecules into the active sites of proteins, it can also be employed to study interactions with other theoretical binding partners, such as synthetic receptors or other small molecules. For this compound, docking studies could explore its potential to bind to various targets.

The process involves defining a binding site on the receptor and then using a scoring function to evaluate different poses of the ligand within that site. The results can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the complex. Numerous studies have successfully used molecular docking to investigate the binding of piperazine derivatives to biological targets. acs.orgnih.gov

A hypothetical docking study could involve a synthetic calixarene-based receptor designed to recognize the D-alanyl moiety. The results would help in understanding the molecular recognition principles governing the interaction and could guide the design of more effective synthetic receptors.

Table 3: Representative Molecular Docking Results with a Hypothetical Synthetic Receptor This table provides an example of the kind of data obtained from a molecular docking study.

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues of Receptor | Aromatic pocket, Hydrogen bond donors/acceptors | The specific parts of the receptor that are crucial for binding the ligand. |

| Ligand-Receptor Interactions | - Hydrogen bond between ligand's amide and receptor's hydroxyl group.- Pi-cation interaction between the protonated piperazine and the receptor's aromatic ring. | Details the specific non-covalent forces that stabilize the complex. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are common applications.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for predicting NMR chemical shifts. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can estimate the corresponding chemical shifts. These predictions can be highly valuable for assigning complex NMR spectra. Recent advancements have also integrated DFT with machine learning models to improve the accuracy of these predictions. mdpi.comnih.govnyu.edu

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison of predicted and experimental data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |

| 1H NMR Chemical Shift (CH3-N) | 2.45 ppm | 2.48 ppm |

| 13C NMR Chemical Shift (C=O) | 172.1 ppm | 171.8 ppm |

| IR Vibrational Frequency (Amide C=O stretch) | 1685 cm-1 | 1680 cm-1 |

Quantitative Structure-Activity Relationships (QSAR) within a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. youtube.com While typically used in drug discovery, the principles of QSAR can be applied in a broader chemical context to understand how structural modifications influence a particular property.

For a class of compounds including this compound, a QSAR model could be developed to predict a property like solubility, membrane permeability, or affinity for a specific stationary phase in chromatography. This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related molecules and then using statistical methods, such as multiple linear regression, to build a predictive model. mdpi.comnih.gov

A hypothetical QSAR study on a series of alanyl-piperazine derivatives might reveal that hydrophobicity and the topological polar surface area are key determinants of a particular property. Such a model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Table 5: Example of a QSAR Model for a Chemical Property This table illustrates a simplified QSAR equation and its statistical validation for a series of piperazine derivatives.

| QSAR Model Component | Description |

| Equation | Property = c0 + c1(LogP) + c2(TPSA) + c3(Molecular Weight) |

| R2 (Coefficient of Determination) | 0.85 |

| Q2 (Cross-validated R2) | 0.75 |

| Key Descriptors | LogP (hydrophobicity), TPSA (topological polar surface area), Molecular Weight |

Emerging Research Applications and Future Directions in Chemical Science Non Clinical Focus

Development of 4-Methyl-1-(D-alanyl)-piperazine 2HCl as a Molecular Probe for Chemical Biology

The development of molecular probes is crucial for understanding complex biological processes. The structure of this compound suggests its potential as a scaffold for such probes. Piperazine (B1678402) derivatives are frequently used in the design of fluorescent probes, particularly for sensing pH changes in cellular organelles like mitochondria and lysosomes. nih.govrsc.org The basicity of the piperazine ring allows it to be protonated in acidic environments, leading to changes in fluorescence that can be used for imaging. nih.gov

Furthermore, the D-alanine component of the molecule could be exploited for targeting specific biological systems. For instance, D-amino acids are essential components of bacterial cell walls, and fluorescently-labeled D-amino acids are used to visualize bacterial growth and cell wall synthesis. This suggests that a probe based on the 4-Methyl-1-(D-alanyl)-piperazine motif could potentially be developed for applications in microbiology.

A hypothetical molecular probe based on this compound might incorporate a fluorophore, with the piperazine and D-alanyl parts acting as the recognition and targeting units, respectively. The properties of such a probe would depend on the specific fluorophore used and the linker connecting it to the main scaffold.

| Potential Probe Component | Function | Relevant Research |

| 4-Methyl-piperazine | pH-sensing, solubility enhancement | Piperazine-based pH probes for cellular imaging nih.govrsc.org |

| D-alanine | Targeting bacterial cell walls | Fluorescent D-amino acids for bacterial labeling |

| Fluorophore (e.g., NBD, Dansyl) | Signal generation | Various fluorescent probes for biological imaging |

Role in Supramolecular Assembly and Host-Guest Chemistry (e.g., ammonium (B1175870) ion recognition)

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The this compound molecule has several features that make it an interesting candidate for studies in supramolecular assembly and host-guest chemistry. The piperazine ring can act as a hydrogen bond acceptor, while the amide and amine groups of the D-alanyl moiety can act as both hydrogen bond donors and acceptors.

These features could allow the molecule to participate in the formation of larger, well-defined structures through self-assembly. Moreover, the molecule could be designed to act as a host for specific guest molecules. For example, the cavity-like structure of the piperazine ring and the presence of multiple hydrogen bonding sites could enable it to recognize and bind to small ions like ammonium, or other small organic molecules. Research has shown that piperazine derivatives can be used to create complex supramolecular structures. acs.org

Application in Material Science and Polymer Chemistry

The bifunctional nature of piperazine makes it a valuable monomer in polymer synthesis. nih.govrsc.org The two nitrogen atoms of the piperazine ring can react with other monomers to form a variety of polymers, including polyamides, polyurethanes, and polyureas. These polymers can have a wide range of properties and applications, from biomedical materials to high-performance plastics. nih.govudayton.edu

The this compound molecule, with its reactive amine group, could be incorporated into polymer chains. The D-alanyl side chain would introduce chirality and additional functionality into the polymer, which could be used to create materials with specific optical or recognition properties. For example, polymers containing this motif could be explored for use as chiral stationary phases in chromatography or as biocompatible materials for tissue engineering. udayton.edu Piperazine-based polymers have been investigated for their antimicrobial properties, and the incorporation of a D-alanyl group could potentially enhance this activity. nih.govrsc.org

| Polymer Type | Potential Monomers for Reaction with 4-Methyl-1-(D-alanyl)-piperazine | Potential Applications |

| Polyamide | Diacyl chlorides, Dicarboxylic acids | High-performance fibers, engineering plastics |

| Polyurea | Diisocyanates | Elastomers, coatings |

| Polyurethane | Diisocyanates, Diols | Foams, adhesives, biomedical devices udayton.edu |

Catalytic Applications and Organocatalysis

Piperazine and its derivatives have been used as ligands in metal-catalyzed reactions and as organocatalysts themselves. nih.govrsc.orgmdpi.comnih.gov The nitrogen atoms of the piperazine ring can coordinate to metal centers, influencing the activity and selectivity of the catalyst. nih.govrsc.org In organocatalysis, the basicity of the piperazine nitrogen can be used to catalyze a variety of reactions, such as aldol (B89426) and Michael additions.

The 4-Methyl-1-(D-alanyl)-piperazine motif combines a basic piperazine ring with a chiral D-alanyl group. This combination makes it a promising candidate for development as a chiral organocatalyst. Such a catalyst could be used to promote asymmetric reactions, leading to the synthesis of enantiomerically enriched products, which are of great importance in the pharmaceutical and fine chemical industries.

Design of Novel Scaffolds Based on the 4-Methyl-1-(D-alanyl)-piperazine Motif

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds. nih.govtandfonline.comresearchgate.netnih.gov This is due to its favorable physicochemical properties, including good water solubility and the ability to modulate the pharmacokinetic properties of a molecule. tandfonline.com The piperazine scaffold is a versatile building block for the design of new molecules with a wide range of biological activities. researchgate.netnih.govacs.orgnih.gov

The 4-Methyl-1-(D-alanyl)-piperazine motif can serve as a starting point for the design of novel chemical scaffolds. By modifying the D-alanyl side chain or by attaching different functional groups to the piperazine ring, a library of new compounds can be generated. These compounds could then be screened for a variety of non-clinical research applications, such as in the development of new materials, catalysts, or probes as discussed in the preceding sections. The inherent chirality of the D-alanyl group is a particularly valuable feature for the design of new molecules with specific stereochemical requirements.

Conclusion

Synopsis of Key Advances in Research on 4-Methyl-1-(D-alanyl)-piperazine 2HCl

Identification of Knowledge Gaps and Future Research Priorities in Chemical Synthesis and Methodology

The primary knowledge gap concerning this compound is its very existence and characterization in the scientific literature. The lack of available information points to several possibilities: the compound may have been synthesized but not publicly disclosed, it may be known under a different nomenclature that is not readily identifiable, or it may not have been synthesized at all.

Therefore, the most fundamental future research priority would be the actual synthesis and characterization of this compound. A prospective synthetic route could involve the coupling of N-Boc-D-alanine with 1-methylpiperazine, followed by deprotection and subsequent formation of the dihydrochloride (B599025) salt.

Should the synthesis be successful, future research priorities would include:

Structural Elucidation: Comprehensive analysis using modern spectroscopic and spectrometric techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) to confirm the molecular structure.

Physicochemical Characterization: Determination of fundamental properties such as melting point, solubility in various solvents, and stability under different conditions.

Method Development for Analysis: Establishment of reliable analytical methods, for instance, using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine purity and quantify the compound.

Until such foundational research is conducted and published, this compound remains a theoretical or uncharacterized entity within the public sphere of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-1-(D-alanyl)-piperazine 2HCl, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, piperazine derivatives can be synthesized via coupling reactions with D-alanine under controlled pH (6–8) and temperature (25–60°C) to avoid racemization . Purification often employs recrystallization from ethanol/water mixtures or HPLC with C18 columns to achieve >98% purity . Critical parameters include reaction time (8–12 hours for completion), stoichiometric ratios (1:1.2 for amine:acylating agent), and inert atmosphere to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation . Handling requires PPE (nitrile gloves, lab coats) and fume hoods to mitigate exposure risks. The compound is hygroscopic; desiccants like silica gel should be used during storage . Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the bioactivity of this compound, particularly in cancer research?

- Methodological Answer :

- In vitro : Use human cancer cell lines (e.g., HeLa, MDA-MB-231) for cytotoxicity assays (MTT or CellTiter-Glo®) with IC50 calculations. Piperazine derivatives show dose-dependent growth inhibition (e.g., IC50 = 8.4–9.2 μM in MDA-MB-231) .

- In vivo : Xenograft models in immunodeficient mice (e.g., BALB/c nude) with tumor volume monitoring. For mechanistic studies, evaluate ferroptosis markers (e.g., GPX4 inhibition, lipid peroxidation) using western blot or fluorescent probes (C11-BODIPY) .

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives across different studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., D-alanyl vs. phenyl groups) on target binding using molecular docking (AutoDock Vina) and thermodynamic profiling (ITC) .

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C, 5% CO2) to control for variability. For antimicrobial studies, use CLSI guidelines for MIC determination .

- Data Reconciliation : Apply multivariate statistics (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell passage number) .

Q. What strategies can optimize the aqueous solubility and bioavailability of this compound for in vivo applications?

- Methodological Answer :

- Salt Formation : Dihydrochloride salts improve solubility (e.g., piperazine derivatives show 10–20× higher solubility in PBS vs. free base) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance intestinal absorption. Evaluate logP values (target <3) using shake-flask or HPLC methods .

- Nanocarriers : Encapsulate in PEGylated liposomes (size 100–200 nm) to prolong circulation time. Assess bioavailability via pharmacokinetic studies (Cmax, AUC0–24) in rodents .

Q. How can researchers validate the mechanism of action of this compound in ferroptosis induction?

- Methodological Answer :

- Genetic Knockdown : Use siRNA targeting ferroptosis regulators (e.g., SLC7A11, GPX4) in HT-1080 cells. Rescue experiments with ferrostatin-1 (1 μM) confirm specificity .

- Metabolomics : Profile lipid peroxides (MDA, 4-HNE) via LC-MS and glutathione levels (GSH/GSSG ratio) using enzymatic assays .

- Live-Cell Imaging : Track mitochondrial membrane potential (TMRM dye) and ROS (DCFH-DA) in real time .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.